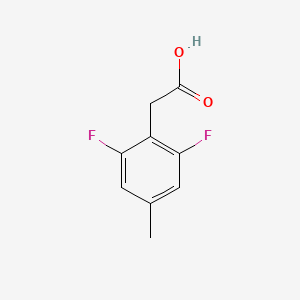
2,6-Difluoro-4-methylphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-methylphenylacetic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methylphenylacetic acid typically involves the introduction of fluorine atoms into the phenylacetic acid structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents such as fluorine gas or other fluorinating agents under controlled conditions. Another approach involves the use of nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,6-Difluoro-4-methylphenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methylphenylacetic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. Fluorine’s electronegativity can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methylphenylacetic acid: This compound has fluorine atoms at the 2 and 3 positions instead of 2 and 6.
2,6-Difluoro-3-methylphenylacetic acid: This compound has a methyl group at the 3 position instead of the 4 position.
Uniqueness
2,6-Difluoro-4-methylphenylacetic acid is unique due to its specific substitution pattern, which can result in distinct chemical and physical properties compared to its analogs. The position of the fluorine atoms and the methyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
ZGAORFYBZSLXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



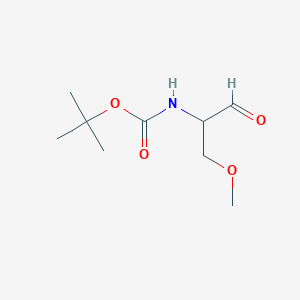
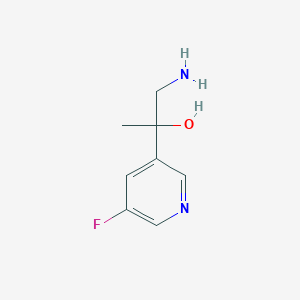
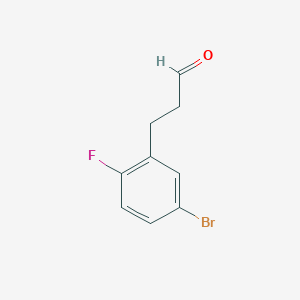
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
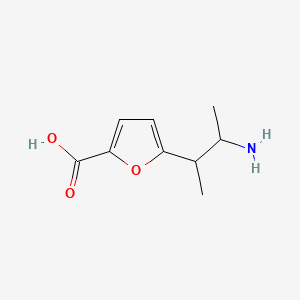
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
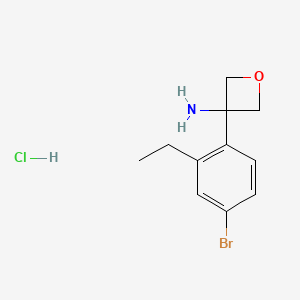
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
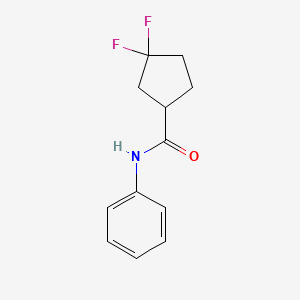
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
